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Compound Name: (+)-SHIN1

Cat. No.: B2487172

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor
(+)-SHIN1, also known as RZ-2994. It details its mechanism of action, target engagement, and
the experimental methodologies used for its validation. (+)-SHIN1 is a potent and selective dual
inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and serine
hydroxymethyltransferase 2 (SHMT2), key enzymes in one-carbon (1C) metabolism.[1][2][3][4]
[5] Understanding the engagement of (+)-SHIN1 with its targets is crucial for its application as a
chemical probe in cancer biology and for the development of novel therapeutics targeting
metabolic pathways.

Mechanism of Action and Target Engagement

(+)-SHIN1 is the active enantiomer of SHIN1 and exerts its biological effects by inhibiting the
cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[2]
These enzymes are critical for cellular proliferation as they catalyze the reversible conversion
of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).
[6] CH2-THF is a vital one-carbon donor for the biosynthesis of essential biomolecules,
including purines and thymidylate, which are necessary for DNA synthesis and repair.[2] By
blocking both SHMT1 and SHMTZ2, (+)-SHIN1 effectively depletes the cellular pool of one-
carbon units, leading to cell growth inhibition.[2]

Biochemical Activity
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(+)-SHIN1 demonstrates high potency against both human SHMT isoforms in biochemical
assays. The compound was developed from a pyrazolopyran scaffold and optimized to achieve
nanomolar inhibition.[2][4]

Target IC50 (nM) Assay Type
Human SHMT1 5 In vitro enzymatic assay
Human SHMT2 13 In vitro enzymatic assay

Table 1: Summary of the in
vitro biochemical inhibitory
activity of (+)-SHIN1 against
human SHMT1 and SHMT2.[1]
[31[51[7]

One-Carbon Metabolism Signaling Pathway

The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 disrupts the folate cycle, a critical
component of one-carbon metabolism. This leads to a reduction in the downstream products
essential for cell proliferation.
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Caption: Inhibition of SHMT1/2 by (+)-SHIN1 disrupts one-carbon metabolism.
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Target Validation Methodologies

Extensive validation has confirmed that the anti-proliferative effects of (+)-SHIN1 are due to its
on-target inhibition of SHMT1 and SHMT2. A combination of cellular assays, genetic
approaches, metabolomics, and rescue experiments has been employed.

Cellular Proliferation Assays

The most direct method to assess the functional consequence of SHMT inhibition is through
cell growth assays. (+)-SHIN1 has been shown to inhibit the proliferation of various cancer cell
lines, with particular sensitivity observed in B-cell malignancies and cell lines with a genetic
dependency on SHMT1.[2][8][9]

Cell Line Cancer Type Genotype IC50 (nM)
HCT-116 Colon Cancer WT 870
HCT-116 Colon Cancer SHMT1 Knockout ~870
HCT-116 Colon Cancer SHMT2 Knockout <50

. Mitochondrial Folate
8988T Pancreatic Cancer <100
Pathway Defect

T-ALL Cell Lines (Avg)  T-cell ALL - 2,800
B-ALL Cell Lines
B-cell ALL - 4,400
(Avg)
] Acute Myeloid
AML Cell Lines (Avg) - 8,100

Leukemia

Table 2: Cellular
growth inhibition
(IC50) of (+)-SHIN1 in
various human cancer
cell lines.[2][4][8][10]
[11]
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The enhanced potency in SHMT2 knockout cells highlights the compound's potent activity
against the cytosolic SHMT1 isoform.[2][4][8] Conversely, the similar sensitivity between wild-
type and SHMT1 knockout cells suggests that mitochondrial SHMT2 inhibition is the primary
driver of its effect in cells with intact mitochondrial function.[8]
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Caption: Workflow for a typical cell proliferation assay.

Genetic Validation

The use of CRISPR/Cas9-mediated gene knockout cell lines has been instrumental in
validating the specificity of (+)-SHIN1. Comparing the metabolic phenotype of SHMT1/2
double-knockout cells with wild-type cells treated with (+)-SHIN1 reveals a high degree of
correlation.[2] For instance, both genetic deletion and pharmacological inhibition lead to a
blockage in the conversion of serine to glycine and a subsequent depletion of purine
intermediates.[2]

Metabolomic and Isotope Tracer Analysis

To confirm target engagement at a metabolic level, stable isotope tracing is employed. Cells
are cultured with U-13C-serine, and the incorporation of the 13C label into downstream
metabolites is measured by liquid chromatography-mass spectrometry (LC-MS).

Key findings from these experiments include:

o Blocked Glycine Production: In cells treated with (+)-SHIN1, the production of M+2 labeled
glycine from 13C-serine is nearly completely blocked.[2]

o Depletion of Purine Intermediates: Treatment with (+)-SHIN1 leads to the accumulation of
purine biosynthesis intermediates like AICAR, indicating a block in the one-carbon-
dependent steps of purine synthesis.[2]

o Reduced Glutathione Levels: Glycine is a component of the antioxidant tripeptide glutathione
(GSH). (+)-SHIN1 treatment depletes cellular GSH levels, particularly in cell lines sensitive to
glycine availability.[2][4]

These metabolic signatures are consistent with on-target SHMT inhibition and are not observed
with the inactive (-)-SHIN1 enantiomer.[2]

Rescue Experiments

A critical validation experiment involves rescuing the anti-proliferative effects of the inhibitor by
supplying the downstream metabolites that have been depleted.
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e Formate Rescue: The addition of formate, a source of one-carbon units, can rescue the cell
growth inhibition caused by (+)-SHIN1 in many cell lines.[2] This confirms that the primary
mechanism of action is the depletion of the one-carbon pool.

e Glycine Requirement: The formate rescue is dependent on the presence of glycine in the
culture media, as SHMT inhibition blocks the cell's ability to synthesize its own glycine from
serine.[2][4]

e Purine Rescue: In some contexts, such as in diffuse large B-cell ymphoma (DLBCL) cells,
growth can be partially restored by supplementing with purines like hypoxanthine, alleviating
the metabolic stress from both one-carbon and glycine depletion.[2]

Cellular Thermal Shift Assay (CETSA)

While not explicitly detailed for (+)-SHIN1 in the provided literature, the Cellular Thermal Shift
Assay (CETSA) is a powerful, widely-used method for confirming direct target engagement in a
cellular environment.[12][13][14] The principle is that a protein becomes more resistant to
thermal denaturation when bound to a ligand. This change in thermal stability is then detected,
typically by Western blot or mass spectrometry.[12][14]
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CETSA Workflow for Target Engagement
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Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols
Cell Growth Inhibition Assay
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Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1,000-5,000 cells
per well and allow them to adhere for 24 hours.

Compound Preparation: Prepare a 10-point serial dilution of (+)-SHIN1 in the appropriate cell
culture medium. The inactive enantiomer, (-)-SHIN1, should be used as a negative control.[2]

Treatment: Add the diluted compounds to the cells and incubate for 72 hours.

Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-
Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue.[3]

Data Analysis: Normalize the results to DMSO-treated control wells and fit the data to a four-
parameter logistic curve to determine the IC50 value.

Isotope Tracer Metabolomics

Cell Culture: Culture cells in media containing U-13C-serine.
Treatment: Treat the cells with (+)-SHIN1 (e.g., 5 uM) or DMSO for 24-48 hours.[2]

Metabolite Extraction: Aspirate the medium and rapidly wash the cells with ice-cold saline.
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet debris.
Evaporate the supernatant to dryness.

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a
liquid chromatography system coupled to a high-resolution mass spectrometer to identify
and quantify 13C-labeled metabolites.

Data Analysis: Calculate the M+2 labeling fraction for metabolites like glycine, glutathione,
and ADP to determine the flux through the SHMT pathway.[2]

In Vivo Studies and Limitations

Despite its high in vitro potency and well-validated on-target activity, (+)-SHIN1 has shown

limited utility for in vivo animal studies.[2][4] This is primarily due to rapid clearance and

metabolic instability, as observed in liver microsome assays.[4][15] These poor
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pharmacokinetic properties preclude its immediate use as a therapeutic agent in animal
models.[4][8] This limitation spurred the development of next-generation SHMT inhibitors, such
as SHIN2, which possesses improved properties suitable for in vivo efficacy studies.[16]

Conclusion

(+)-SHINL1 is a valuable research tool for interrogating the role of one-carbon metabolism in
cancer and other diseases. Its target engagement with SHMT1 and SHMT2 has been
rigorously validated through a multi-faceted approach, including biochemical assays, cellular
proliferation studies, advanced metabolomics with isotope tracing, genetic knockouts, and
functional rescue experiments. While its poor pharmacokinetic profile limits its in vivo
applications, the comprehensive validation of (+)-SHIN1 provides a strong foundation and a
benchmark for the development of future clinical candidates targeting the serine
hydroxymethyltransferase enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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